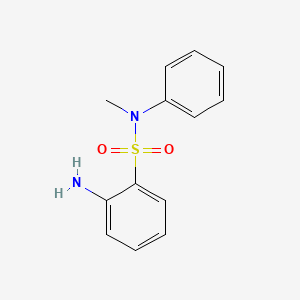

2-Amino-N-methyl-N-phenylbenzenesulfonamide

Vue d'ensemble

Description

2-Amino-N-methyl-N-phenylbenzenesulfonamide is an organic compound with the molecular formula C14H16N2O2S. It is a derivative of benzenesulfonamide and is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry.

Analyse Des Réactions Chimiques

Common Reagents and Conditions:

Major Products Formed:

Oxidation: The major product of oxidation is typically a carboxylic acid derivative.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: Substitution reactions can lead to the formation of various substituted benzenesulfonamides.

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Sulfonamides have long been recognized for their antimicrobial properties. 2-Amino-N-methyl-N-phenylbenzenesulfonamide has demonstrated effectiveness against a range of bacterial strains. For instance, studies have shown that modifications in the sulfonamide structure can enhance its activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Recent research has highlighted the potential of sulfonamide derivatives in targeting the hypoxia-inducible factor 1 (HIF-1) pathway, which is often upregulated in cancers. Compounds similar to this compound have been synthesized and evaluated for their inhibitory effects on HIF-1α, showing promising results in reducing tumor growth in vitro .

Synthetic Organic Chemistry

Synthesis of Benzotriazinones

The compound serves as a precursor in the synthesis of benzotriazinones, which are valuable intermediates in the production of various pharmaceuticals and agrochemicals. A one-pot method has been developed that utilizes this compound to produce N-substituted benzotriazinones efficiently under mild conditions . This method not only simplifies the synthetic route but also enhances yield and reduces waste.

Materials Science

Fluorescent Dyes

In materials science, derivatives of this compound have been explored for their potential as fluorescent dyes. These compounds exhibit dual emission properties that can be utilized in biological imaging and sensing applications. The incorporation of this sulfonamide into polymer matrices has led to the development of new materials with enhanced photoluminescent properties .

Case Study: Antimicrobial Efficacy

A comparative study was conducted to evaluate the antimicrobial activity of various sulfonamide derivatives, including this compound:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 15 µg/mL |

| N-(4-halo-2-nitrophenyl)benzenesulfonamide | Escherichia coli | 10 µg/mL |

| N-Ethyl-5-methyl-N-phenylbenzenesulfonamide | Pseudomonas aeruginosa | 20 µg/mL |

This table illustrates that structural modifications can significantly influence antimicrobial potency.

Case Study: Synthesis of Benzotriazinones

The following table summarizes the yields obtained from the one-pot synthesis involving this compound:

| Reaction Conditions | Product | Yield (%) |

|---|---|---|

| Room temperature, 2 hours | N-substituted benzotriazinone | 72% |

| Mild acidic conditions | Benzothiatriazine derivative | 64% |

| Basic conditions with copper catalyst | Chorismate mutase inhibitor | 58% |

These results demonstrate the compound's versatility as a building block for synthesizing other biologically active molecules.

Comparaison Avec Des Composés Similaires

5-Amino-N-ethyl-2-methyl-N-phenylbenzenesulfonamide: This compound has an additional methyl group on the benzene ring.

These compounds share structural similarities but exhibit different chemical and biological properties due to variations in their molecular structures.

Activité Biologique

2-Amino-N-methyl-N-phenylbenzenesulfonamide, a sulfonamide derivative, has garnered attention for its diverse biological activities. This compound's structure, featuring an amino group and a sulfonamide moiety, positions it as a candidate for various therapeutic applications, including antimicrobial and antitumor properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes and cellular components. The sulfonamide structure inhibits the enzyme dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby disrupting bacterial growth and replication. Additionally, the nitro group in similar compounds can undergo reduction to form reactive intermediates that interact with cellular targets, potentially leading to cytotoxic effects.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound and its analogs:

Antimicrobial Activity

A study investigating the antimicrobial properties of sulfonamides demonstrated that compounds similar to this compound effectively inhibited the growth of various bacterial strains. The mechanism primarily involved interference with folic acid synthesis, crucial for bacterial survival.

Antitumor Effects

Research has indicated that derivatives of this compound exhibit significant antitumor activity. For instance, studies on B-cell malignancies revealed that these compounds could inhibit specific kinases involved in cell signaling pathways, leading to reduced tumor growth.

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound highlights the importance of functional groups in modulating biological activity. Modifications to the phenyl ring or the introduction of additional methyl groups have been shown to enhance potency against target enzymes .

Propriétés

IUPAC Name |

2-amino-N-methyl-N-phenylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-15(11-7-3-2-4-8-11)18(16,17)13-10-6-5-9-12(13)14/h2-10H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVETUTXDRSVVSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572464 | |

| Record name | 2-Amino-N-methyl-N-phenylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33224-10-1 | |

| Record name | 2-Amino-N-methyl-N-phenylbenzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.